2-Butanol, 4-(trimethylstannyl)-
Description
Properties
CAS No. |
53044-15-8 |
|---|---|
Molecular Formula |
C7H18OSn |
Molecular Weight |
236.93 g/mol |
IUPAC Name |
4-trimethylstannylbutan-2-ol |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-3-4(2)5;;;;/h4-5H,1,3H2,2H3;3*1H3; |
InChI Key |
CVKBOLGRKYLKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[Sn](C)(C)C)O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Organotin Mediated Transformations
Palladium-Catalyzed Cross-Coupling Reactions
The versatility of palladium catalysis extends to a wide array of cross-coupling reactions, with the Stille coupling being a prominent example. These reactions have revolutionized the synthesis of complex organic molecules, from pharmaceuticals to materials. numberanalytics.com
Stille Coupling: Foundation and Scope for sp²-Hybridized R-groups
The Stille reaction is particularly effective for the coupling of sp²-hybridized organic groups, such as vinyl and aryl moieties. openochem.orgwikipedia.org The organostannane reagents are notably stable to air and moisture, and many are commercially available or readily synthesized. wikipedia.org While initially focused on alkyl groups, research has predominantly shifted to the more synthetically useful vinyl, alkenyl, aryl, and allyl organostannanes. wikipedia.org The reaction generally proceeds with retention of stereochemistry, particularly with vinyl derivatives, unless harsh reaction conditions are employed. wikipedia.org
The general scheme for the Stille coupling is as follows:
R¹-Sn(Alkyl)₃ + R²-X → [Pd⁰ catalyst, ligand] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org
Here, R¹ and R² are typically sp²-hybridized groups, and X can be a halide (Cl, Br, I) or a pseudohalide like a triflate (OTf). wikipedia.org
The catalytic cycle commences with the oxidative addition of the organic electrophile (R²-X) to the Pd(0) catalyst. numberanalytics.com This step involves the insertion of the palladium atom into the R²-X bond, forming a 16-electron Pd(II) intermediate. libretexts.org The initial product is often a cis-complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer, especially when bulky ligands are used. uwindsor.calibretexts.org For most practical purposes, the subsequent steps are considered to proceed from this trans-intermediate. uwindsor.ca
The reactivity of the organic halide generally follows the order I > Br > OTf > Cl, with aryl chlorides often being the least reactive. wikipedia.orglibretexts.org
Transmetalation is the step where the organic group from the organostannane (R¹) is transferred to the palladium(II) complex, displacing the halide or pseudohalide (X). openochem.org This is often the rate-determining step of the catalytic cycle. openochem.orgwikipedia.org The mechanism of transmetalation is complex and can proceed through several pathways depending on the substrates, ligands, and reaction conditions. wikipedia.org
The most commonly proposed mechanisms are:
Associative (Cyclic) Mechanism: This pathway involves the coordination of the organostannane to the palladium center, forming a transient, five-coordinate intermediate. wikipedia.org In this cyclic transition state, the halide or pseudohalide (X) coordinates to the tin atom, facilitating the transfer of the R¹ group to the palladium. wikipedia.org This mechanism is believed to be favored for reactions involving vinyl bromides. researchgate.netacs.org
Associative (Open) Mechanism: Similar to the cyclic pathway, this mechanism begins with the coordination of the organostannane. However, the halide (X) does not coordinate to the tin atom, leading to an open transition state. wikipedia.org This pathway is more likely when the leaving group on the palladium is a poor ligand for tin, such as a triflate. researchgate.netacs.org Density functional theory (DFT) calculations suggest that an open mechanism is favored if the ligands remain attached to the palladium and the X group departs. wikipedia.org
Dissociative Mechanism: It was initially proposed that ligand dissociation from the palladium complex could precede transmetalation, forming a 14-electron T-shaped intermediate. uwindsor.ca However, further studies have indicated that true dissociative mechanisms are less likely, and what was thought to be a 14-electron species was later identified as a dimeric complex in some cases. uwindsor.ca
The rate of transmetalation is also influenced by the nature of the R¹ group on the organostannane, with the general reactivity order being alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. openochem.orglibretexts.org
The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product, and the Pd(0) catalyst is regenerated. numberanalytics.comopenochem.org For this to occur, the R¹ and R² groups must be in a cis orientation on the palladium center. wikipedia.org If the intermediate from transmetalation is a trans-complex, a trans-to-cis isomerization must occur. libretexts.org
Several pathways for reductive elimination have been proposed:
Concerted Reductive Elimination: The 16-electron square planar complex can directly undergo reductive elimination. wikipedia.org
Associative Pathway: An additional ligand can associate with the palladium complex, forming an 18-electron trigonal bipyramidal intermediate, which can facilitate the reductive elimination. libretexts.org
Dissociative Pathway: A ligand can dissociate to form a 14-electron T-shaped intermediate, which may accelerate the reductive elimination process. libretexts.org
Reductive elimination generally proceeds with retention of stereochemistry. youtube.com
| Factor | Influence on Stille Coupling |
| Nature of R¹ in R¹SnR₃ | The rate of transfer follows the order: Alkynyl > Alkenyl > Aryl > Allyl ≈ Benzyl > α-alkoxyl > Alkyl. openochem.orglibretexts.org |
| Nature of X in R²X | Reactivity generally follows I > Br > OTf > Cl. wikipedia.orglibretexts.org |
| Steric Hindrance | Bulky substituents on either the organostannane or the organic electrophile can significantly slow down the reaction. For example, α-substituted vinylstannanes react sluggishly. wikipedia.org Similarly, ortho-substituents on arylstannanes can decrease the reaction rate. wikipedia.org |
| Electronic Effects | For arylstannanes, both electron-donating and electron-withdrawing groups can increase the rate of transmetalation, suggesting the operation of different mechanisms. wikipedia.org |
| Ligands | Bulky, electron-rich phosphine (B1218219) ligands generally accelerate the reaction. scribd.com |
| Additives | Additives like copper(I) salts can accelerate the transmetalation step. numberanalytics.com Lithium chloride can also enhance the reaction rate, possibly by stabilizing transition states or increasing solvent polarity. libretexts.orgacs.org |
This table summarizes key kinetic and steric factors influencing the Stille coupling reaction.
Several side reactions can compete with the desired cross-coupling process in Stille reactions. Understanding the mechanistic origins of these side reactions is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
The most common side reaction is the homocoupling of the organostannane reagent to form an R¹-R¹ dimer. wikipedia.orgnrochemistry.com This can occur through two primary mechanisms:
Reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination. wikipedia.org
A radical process involving the Pd(0) catalyst. wikipedia.org
Another potential side reaction is β-hydride elimination , which can occur if the palladium intermediate contains an alkyl group with a β-hydrogen. scribd.com
In some cases, particularly with thiophene-containing substrates, direct C-H stannylation of the thiophene (B33073) ring by the trialkylstannyl halide byproduct has been observed. rsc.org Additionally, the stannylation of aryl bromides with trialkyltin bromide has been identified as another unprecedented side reaction. rsc.org
Under an atmosphere of carbon monoxide, a carbonylative coupling can occur, leading to the formation of ketones instead of the direct cross-coupling product. wikipedia.orgresearchgate.net This happens via the insertion of CO into the Pd-R² bond before the final reductive elimination. wikipedia.org
Related Cross-Coupling Methodologies (e.g., Negishi, Hiyama, Sonogashira, Kumada)
While the Stille reaction is the most prominent cross-coupling reaction involving organostannanes, other methodologies can also be employed, sometimes involving in situ transmetalation of the organostannane to a more reactive organometallic species.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgopenochem.org Organozinc reagents are typically more reactive than their organostannane counterparts. wikipedia.org For a substrate like 2-Butanol (B46777), 4-(trimethylstannyl)-, a Negishi-type coupling would first require transmetalation with a zinc salt to form the corresponding organozinc intermediate. This approach can be beneficial as Negishi couplings often proceed under milder conditions and with greater functional group tolerance. chem-station.comnih.gov
Hiyama Coupling: The Hiyama coupling utilizes a palladium catalyst to couple organosilanes with organic halides. wikipedia.org An activating agent, typically a fluoride (B91410) source like TBAF, is necessary to form a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. organic-chemistry.orgyoutube.com Similar to the Negishi coupling, a stannane (B1208499) like 2-Butanol, 4-(trimethylstannyl)- could potentially be converted to a reactive organosilane for a subsequent Hiyama coupling, although this is not a common strategy. The Hiyama coupling itself has seen developments to avoid the need for fluoride activators, such as using organosilanols or specific palladium catalysts. organic-chemistry.org
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. While it does not directly utilize organostannanes in the key carbon-carbon bond-forming step, organostannanes can be used to prepare the necessary alkyne or halide coupling partners.
Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium) and an organic halide in a nickel- or palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.org Grignard reagents are highly reactive, which can limit the functional group tolerance of the reaction. nrochemistry.com A stannane could be converted to a Grignard reagent, but direct use in a Kumada coupling is not typical. The primary advantage of the Kumada coupling is the direct use of readily available Grignard reagents, avoiding the extra step of preparing the organometallic compound from an organohalide. organic-chemistry.org
A comparative overview of these cross-coupling reactions is presented in the table below.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, good functional group tolerance. wikipedia.orgopenochem.org |
| Hiyama | Organosilane | Palladium | Requires an activator (e.g., fluoride), stable and less toxic reagents. wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | Palladium and Copper | Specific for the synthesis of alkynes. |
| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Highly reactive, less tolerant of sensitive functional groups. wikipedia.orgnrochemistry.com |
Radical Reactions Involving Trimethylstannyl Species
Organotin compounds are pivotal in radical chemistry, serving as precursors to tin-centered radicals that can initiate a cascade of useful transformations.
Homolytic substitution (SH2) at the tin center is a fundamental process in organotin radical chemistry. rsc.org This reaction involves the attack of a radical on the tin atom, leading to the displacement of another radical. For a compound like 2-Butanol, 4-(trimethylstannyl)-, a radical (X•) can attack the tin atom, resulting in the cleavage of a tin-carbon bond and the formation of a new tin-X bond and a carbon-centered radical.
The rates of these SH2 reactions are influenced by steric hindrance at the tin center and the stability of the displaced radical. rsc.org For instance, the reaction of t-butoxyl radicals with tetra-n-butyltin occurs at the α-methylene group. rsc.org Strained cyclic organotin compounds, such as stannacycloalkanes, can exhibit enhanced reactivity at the tin center due to the relief of ring strain in the transition state. rsc.org
A notable example of SH2 at a tin center is the reaction of N-halogenosuccinimides with tetra-alkyltins, which proceeds via a radical chain mechanism involving the succinimidyl radical. rsc.orgrsc.org
Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are widely used as radical reductants in organic synthesis. organic-chemistry.orgthieme-connect.com The relatively weak tin-hydrogen bond (approximately 74 kcal/mol for Bu₃SnH) can undergo homolytic cleavage to generate a triorganotin radical (R₃Sn•) and a hydrogen atom. organic-chemistry.org This property makes them excellent reagents for the reduction of various functional groups, including organic halides, nitro compounds, and thioesters. ucl.ac.uk
The general mechanism for the reduction of an organic halide (R'-X) by an organotin hydride involves the following steps:
Initiation: A radical initiator (e.g., AIBN) generates a triorganotin radical from the organotin hydride.
Propagation:
The triorganotin radical abstracts the halogen atom from the organic halide to form an alkyl radical (R'•) and a triorganotin halide (R₃SnX).
The alkyl radical then abstracts a hydrogen atom from the organotin hydride to yield the reduced product (R'-H) and regenerate the triorganotin radical, which continues the chain reaction.
Due to the toxicity of organotin compounds, alternatives such as silanes (e.g., tris(trimethylsilyl)silane) have been developed. researchgate.netmdpi.com
Organostannanes are valuable reagents for forming carbon-carbon bonds through radical-mediated processes. researchgate.net These reactions typically involve the addition of a carbon-centered radical to an unsaturated system, such as an alkene or alkyne. youtube.com
For a molecule like 2-Butanol, 4-(trimethylstannyl)-, a radical can be generated at the carbon adjacent to the tin atom. This radical can then participate in intermolecular or intramolecular additions to carbon-carbon multiple bonds. libretexts.org For example, the radical could add to an electron-deficient alkene in a Giese-type reaction.
Another important class of reactions is the addition of allylstannanes to aldehydes and imines, which can proceed through a radical mechanism, although ionic pathways are more common. wikipedia.org These additions are highly valuable for the stereocontrolled synthesis of complex molecules. wikipedia.org
Reactivity of the Alcohol Functionality in Stannyl (B1234572) Alcohols
The presence of a hydroxyl group in an organostannane, as in 2-Butanol, 4-(trimethylstannyl)-, allows for a range of derivatization reactions, expanding the synthetic utility of the molecule.
The alcohol functionality in stannyl alcohols can undergo many of the typical reactions of alcohols, provided the reagents and conditions are compatible with the organotin moiety. britannica.com These reactions are crucial for introducing new functional groups or for protecting the hydroxyl group during subsequent transformations.
Common derivatization reactions include:
Esterification: Alcohols react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. britannica.com This is a fundamental transformation for protecting the alcohol or for introducing an ester functional group.
Ether Formation: Alcohols can be converted to ethers, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). csueastbay.edulibretexts.org This converts the alcohol into a good leaving group for subsequent nucleophilic substitution reactions.
Oxidation: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. libretexts.org Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) and chromic acid.
The compatibility of these reactions with the trimethylstannyl group must be considered. For instance, strongly acidic or basic conditions might lead to cleavage of the carbon-tin bond.
A summary of common derivatization reactions of alcohols is provided in the table below.
| Reaction Type | Reagent(s) | Product | Notes |
| Esterification | Carboxylic acid, Acid chloride | Ester | Protection or functional group interconversion. britannica.com |
| Ether Synthesis | NaH, Alkyl halide | Ether | Requires a strong base. |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Converts -OH to a good leaving group. csueastbay.edu |
| Oxidation | PCC, Chromic Acid | Aldehyde/Ketone | Depends on the alcohol being primary or secondary. |
Selective Transformations of Primary, Secondary, and Tertiary Alcohols
The differentiation between primary, secondary, and tertiary alcohols is a fundamental challenge in organic synthesis. Organotin reagents have emerged as valuable tools for achieving high selectivity in reactions involving alcohol substrates. While primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, tertiary alcohols are generally resistant to oxidation under similar conditions because they lack a hydrogen atom on the hydroxyl-bearing carbon. jackwestin.com This inherent difference in reactivity is exploited in various synthetic protocols.
As a secondary alcohol, 2-Butanol, 4-(trimethylstannyl)- possesses a hydroxyl group that is susceptible to oxidation to a ketone. jackwestin.com In the broader context of organotin chemistry, reagents like dibutyltin (B87310) oxide can be used to form stannylene acetals with diols, which allows for the selective activation of a primary hydroxyl group over a secondary one. chem-station.com This activation is attributed to the formation of a dimeric structure where the primary alcohol's oxygen occupies a more sterically accessible apical position in a trigonal bipyramidal geometry around the tin atom, while the secondary oxygen is in an equatorial position. chem-station.com
Conversely, certain catalytic systems have been developed that show a preference for reacting with more sterically hindered alcohols. For instance, protocols for the intramolecular substitution of hydroxyl groups have demonstrated chemoselectivity for tertiary alcohols over secondary and primary ones. core.ac.ukresearchgate.net These methods often rely on the unique electronic and steric environment of the tertiary center to facilitate the reaction. For a substrate like 2-Butanol, 4-(trimethylstannyl)-, its secondary alcohol nature places it in a median reactivity class, making the choice of reagents and reaction conditions crucial for achieving selective transformations in the presence of other alcohol types. jackwestin.com
Chiral Organotin-Catalyzed Reactions Involving Alcohol Substrates
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and chiral organotin complexes have found application in this field. acs.orgalfachemic.com The compound 2-Butanol, 4-(trimethylstannyl)- is inherently chiral, with a stereocenter at the C-2 position bearing the hydroxyl group. This structural feature makes it a potential substrate for stereoselective reactions, such as enzymatic or catalyst-driven kinetic resolutions.
A notable application of chiral organotin catalysis is the kinetic resolution of racemic tertiary alcohols through enantioselective acylation. acs.org In these reactions, a chiral organotin catalyst can selectively promote the acylation of one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted, slow-reacting enantiomer of the alcohol. acs.org While this specific methodology was demonstrated for tertiary alcohols, the principle can be extended to secondary alcohols. Given its chiral nature, a racemic mixture of 2-Butanol, 4-(trimethylstannyl)- could potentially be resolved using a similar chiral organotin-catalyzed acylation or oxidation process.
Furthermore, chiral alcohols themselves are employed as ligands or catalysts in a variety of asymmetric transformations, including reductions of ketones and cycloaddition reactions. alfachemic.comnih.gov The development of efficient catalytic systems, often involving an alcohol dehydrogenase for biocatalytic reductions, provides a green and highly selective route to valuable chiral aromatic alcohols. nih.gov
Coordination Chemistry and Hypercoordination at Tin
A defining characteristic of organotin(IV) compounds is the ability of the tin atom to expand its coordination number beyond four, a phenomenon known as hypercoordination. gelest.com This is attributed to the large atomic size of tin and the availability of low-lying 5d orbitals for bonding. gelest.com While tetraorganotins (R4Sn) are generally poor Lewis acids and tend to remain tetracoordinate, the presence of electronegative substituents increases the Lewis acidity at the tin center, facilitating the formation of hypercoordinate species with five (trigonal bipyramidal), six (octahedral), or even seven-coordinate geometries. gelest.comlupinepublishers.com
Ligand Effects on Tin Coordination Environment and Reactivity
The coordination environment and subsequent reactivity of the tin atom are profoundly influenced by the nature of the ligands attached to it. The Lewis acidity of organotin compounds decreases as the number of organic groups on the tin atom increases. lupinepublishers.com Therefore, organotin halides (RnSnX4-n) are more effective Lewis acids than tetraorganotins and readily form complexes with Lewis bases like amines and alcohols. gelest.com
The presence of intramolecular ligands with donor atoms such as oxygen, nitrogen, or sulfur can also lead to the formation of hypercoordinate structures. rjpbcs.com A pertinent example is seen in the crystal structure of 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one, a compound analogous to an ester of a stannyl alcohol. In the solid state, this molecule forms a coordination polymer where the tin atom of one molecule interacts with the carbonyl oxygen (O2) of a neighboring molecule. ethz.chresearchgate.net This intermolecular interaction results in a pentacoordinated tin center with a trigonal bipyramidal geometry. ethz.chresearchgate.net The three methyl groups occupy the equatorial positions, while the two oxygen atoms (the one from its own pyrone ring and the one from the neighboring molecule) occupy the apical positions. ethz.ch This demonstrates how even a relatively non-polar trimethylstannyl group can engage in hypercoordination when a suitable Lewis basic ligand is available.
The table below presents selected structural data from the X-ray diffraction analysis of 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one, illustrating the geometry of the hypercoordinate tin.
Data derived from the X-ray crystal structure analysis of 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one. ethz.ch
This expansion of the coordination sphere activates the molecule; the tin center acts as a Lewis acid, which in turn influences the electronic properties and reactivity of the pyrone ring. ethz.ch
Intramolecular Interactions within Stannyl Alcohol Architectures
The architecture of 2-Butanol, 4-(trimethylstannyl)- features a hydroxyl group and a trimethylstannyl group separated by a flexible three-carbon chain. This arrangement is conducive to intramolecular interactions. Specifically, the oxygen atom of the secondary alcohol can act as a Lewis base, donating a lone pair of electrons to the electrophilic tin atom, which acts as a Lewis acid. This type of intramolecular O→Sn coordination would result in the formation of a stable six-membered chelate ring.
While a crystal structure for 2-Butanol, 4-(trimethylstannyl)- is not available in the cited literature, the behavior of analogous compounds strongly supports this hypothesis. The aforementioned formation of a pentacoordinate tin center in solid 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one via intermolecular coordination demonstrates the strong propensity of the trimethylstannyl group to interact with oxygen atoms. ethz.chresearchgate.net Furthermore, studies on amino-alcohols, such as 4-aminobutanol, have shown that they are stabilized by intramolecular hydrogen bonds, which also involve the formation of cyclic structures. nih.gov
The potential for intramolecular coordination in 2-Butanol, 4-(trimethylstannyl)- would lead to a hypercoordinate tin species in equilibrium with the open-chain, tetracoordinate form. The formation of such a chelate would significantly impact the molecule's conformation and reactivity. For instance, it could influence the acidity of the hydroxyl proton and the susceptibility of the C-O and C-Sn bonds to cleavage. This internal Lewis acid-base interaction is a key structural feature that must be considered when investigating the mechanistic pathways of reactions involving this and similar stannyl alcohols.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Chemistry
NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds, including those containing tin. nih.gove-bookshelf.de By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. nih.gov For 2-Butanol (B46777), 4-(trimethylstannyl)-, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments offers a comprehensive understanding of its structure.
¹H and ¹³C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the hydrogen and carbon frameworks of an organic molecule. rsc.orguni-mainz.deyoutube.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given nucleus. libretexts.orgchemistrysteps.com In general, protons and carbons attached to or near electronegative atoms or unsaturated groups are "deshielded" and appear at a lower field (higher ppm value). libretexts.orglibretexts.orglibretexts.org
For the 2-butanol portion of the molecule, distinct signals are expected for the different proton and carbon environments. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would typically appear as a multiplet at a lower field due to the electronegativity of the oxygen atom. thermofisher.com The terminal methyl group protons (-CH₃) would likely be a triplet at a higher field, while the methylene (B1212753) protons (-CH₂-) adjacent to it would present as a more complex multiplet. Similarly, the ¹³C NMR spectrum would show four distinct signals for the four carbon atoms of the butanol moiety, with the carbon attached to the hydroxyl group having the largest chemical shift. docbrown.info
The trimethylstannyl group ((CH₃)₃Sn-) gives rise to a characteristic sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons. rsc.org The chemical shift of this peak is influenced by the solvent and the concentration of the sample. rsc.org In the ¹³C NMR spectrum, the three equivalent methyl carbons of the trimethylstannyl group will also produce a single resonance. docbrown.info The position of these signals provides crucial information for confirming the presence and integrity of the trimethylstannyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Butanol, 4-(trimethylstannyl)-
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH ₃ (terminal) | ~0.9 | ~10-15 |
| -C H₂- | ~1.2-1.7 | ~20-30 |
| -C H(OH)- | ~3.5-4.0 | ~65-70 |
| -OH | Variable, broad | - |
| (CH₃)₃Sn- | ~0.1-0.3 | ~-10 to 0 |
| -CH₂-Sn- | ~0.5-1.0 | ~10-20 |
Note: These are approximate values and can vary based on solvent and other experimental conditions.
¹¹⁹Sn NMR: Chemical Shifts and Coupling Constants
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful and direct method for probing the chemical environment of the tin atom in organotin compounds. researchgate.net The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.58%, making it readily observable by NMR. researchgate.net The chemical shift of the ¹¹⁹Sn resonance is highly sensitive to the coordination number of the tin atom, the nature of the substituents, and the solvent. rsc.orgresearchgate.net For tetracoordinated organotin compounds like 2-Butanol, 4-(trimethylstannyl)-, the ¹¹⁹Sn chemical shifts typically appear in a specific range. Changes in the alkyl chain or the presence of coordinating groups can cause significant shifts in the resonance.
Furthermore, coupling between the ¹¹⁹Sn nucleus and adjacent ¹H and ¹³C nuclei provides valuable structural information. The magnitude of the coupling constant, J, is related to the s-electron density in the tin-carbon and tin-hydrogen bonds. For instance, the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), for the methyl protons of the trimethylstannyl group is typically observed in the range of 49–61 Hz. rsc.org Analysis of these coupling constants can help to confirm the connectivity around the tin atom.
Application of NMR in Mechanistic Studies
NMR spectroscopy is not only used for static structural determination but is also a critical tool for investigating reaction mechanisms. nih.gov By monitoring the changes in NMR spectra over time, chemists can identify reaction intermediates, determine reaction kinetics, and elucidate reaction pathways. For instance, in reactions involving organotin compounds, ¹¹⁹Sn NMR can be used to track the transformation of the tin center, such as changes in coordination number or ligand exchange. nih.gov This is particularly relevant in studying the synthesis or reactions of 2-Butanol, 4-(trimethylstannyl)-, where the tin moiety might participate in various chemical transformations. The stability of organotin compounds in different solvents and their potential for aggregation can also be investigated using concentration-dependent NMR studies. researchgate.net
Mössbauer Spectroscopy for Tin-Containing Systems
Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. wikipedia.orglibretexts.org It is particularly useful for studying tin-containing compounds due to the existence of the Mössbauer-active isotope ¹¹⁹Sn. youtube.com This technique provides unique information about the electronic structure and bonding environment of the tin atom. rug.nl
Theoretical Principles of the Mössbauer Effect and Isotope Requirements
The Mössbauer effect is based on the recoil-free emission and resonant absorption of gamma rays by atomic nuclei in a solid. wikipedia.orglibretexts.org When a nucleus in a solid emits a gamma ray, the recoil energy can be taken up by the entire crystal lattice rather than the individual nucleus, leading to a "recoil-free" event. libretexts.org This allows for the emitted gamma ray to have the precise energy required for resonant absorption by another nucleus of the same isotope in a solid absorber.
For an isotope to be suitable for Mössbauer spectroscopy, it must have a stable or long-lived ground state and a low-lying excited state. libretexts.org The energy of the gamma transition should be low enough to ensure a significant probability of recoil-free events. libretexts.org Tin-119 (¹¹⁹Sn) is an excellent candidate for Mössbauer spectroscopy. youtube.comwikipedia.org The source for ¹¹⁹Sn Mössbauer spectroscopy is typically a radioactive precursor, such as ¹¹⁹mSn, embedded in a solid matrix like CaSnO₃. ritverc.com
Isomer Shift: Electron Density at the Nucleus and Oxidation State Information
One of the key parameters obtained from a Mössbauer spectrum is the isomer shift (δ). libretexts.orgwikipedia.org The isomer shift arises from the electrostatic interaction between the nucleus and the s-electrons that penetrate the nucleus. uni-mainz.de This interaction causes a slight shift in the nuclear energy levels, and the magnitude of this shift is proportional to the s-electron density at the nucleus. rug.nl
The isomer shift is measured as the Doppler velocity required to bring the source and absorber into resonance and is typically reported in mm/s. wikipedia.org It is a sensitive probe of the oxidation state and chemical bonding of the Mössbauer atom. libretexts.orgslideshare.net For tin compounds, the isomer shift can readily distinguish between the two common oxidation states, Sn(II) and Sn(IV). scribd.com Generally, Sn(IV) compounds exhibit isomer shifts in a different range compared to Sn(II) compounds. For organotin(IV) compounds like 2-Butanol, 4-(trimethylstannyl)-, the isomer shift value would be characteristic of a tin atom in the +4 oxidation state, providing direct evidence of its electronic configuration. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is essential for identifying functional groups and probing the conformational landscape of a molecule.
The IR and Raman spectra of 2-Butanol, 4-(trimethylstannyl)- are expected to be a superposition of the vibrations from the trimethylstannyl group and the 2-butanol backbone.
Alcohol Moiety: The most prominent feature of the alcohol group in the IR spectrum is the O-H stretching vibration. In the liquid state, hydrogen bonding leads to a very broad and strong absorption band centered around 3350 cm⁻¹. docbrown.info The C-O stretching vibration appears as a strong band in the 1100-1120 cm⁻¹ region, characteristic of a secondary alcohol. docbrown.infonist.gov
Stannyl (B1234572) Moiety: The trimethylstannyl group gives rise to characteristic Sn-C vibrations. The asymmetric and symmetric Sn-C₃ stretching modes are typically observed in the ranges of 530–550 cm⁻¹ and 510–520 cm⁻¹, respectively. These bands are often strong in the Raman spectrum. nih.gov
Alkyl Backbone: Standard C-H stretching vibrations from the methyl and methylene groups are found in the 2850–3000 cm⁻¹ region, while bending vibrations occur around 1370-1470 cm⁻¹. docbrown.info
Table 2: Principal IR and Raman Bands for 2-Butanol, 4-(trimethylstannyl)-
| Wavenumber (cm⁻¹) | Assignment | Moiety | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| ~3350 | O-H stretch (H-bonded) | Alcohol | Strong, Broad | Weak |
| 2850-3000 | C-H stretch | Alkyl | Medium-Strong | Strong |
| ~1460 | C-H bend | Alkyl | Medium | Medium |
| ~1115 | C-O stretch | Alcohol | Strong | Weak |
| ~540 | Sn-C₃ asymmetric stretch | Stannyl | Medium | Medium |
| ~515 | Sn-C₃ symmetric stretch | Stannyl | Weak | Strong |
The flexible butane (B89635) chain allows for multiple rotational isomers (conformers). Vibrational spectroscopy, particularly Raman, is sensitive to these conformational changes. unige.ch For 2-butanol, different staggered conformations exist due to rotation around the C2-C3 bond. These conformers have slightly different energies and distinct vibrational frequencies in the fingerprint region (400–1300 cm⁻¹). unige.chwolfram.com
By studying the Raman spectra as a function of temperature, the intensity of bands corresponding to higher-energy conformers will increase relative to those of the more stable conformer. This allows for the identification of the most stable conformer in the liquid phase and the determination of the enthalpy difference (ΔH) between them. unige.ch The introduction of the bulky trimethylstannyl group at the C4 position would sterically influence the rotational energy landscape, likely favoring more extended conformations to minimize steric hindrance. lumenlearning.com
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a compound in the solid state. While no specific crystal structure has been published for 2-Butanol, 4-(trimethylstannyl)-, its structure can be predicted based on analogous trimethyltin (B158744) alkoxides and carboxylates. researchgate.netethz.chresearchgate.net
It is highly probable that the compound would crystallize to form one-dimensional polymeric chains. The structure would feature a five-coordinate tin atom in a distorted trigonal bipyramidal (TBP) geometry. The equatorial plane would be occupied by the three methyl groups, while the two axial positions would be occupied by the intramolecular C4-oxygen and an oxygen from an adjacent molecule. researchgate.netethz.ch This type of hypercoordination is a common feature in organotin chemistry, driven by the Lewis acidity of the tin center. wikipedia.orgnsf.gov The Sn-O bond distances in the axial positions would be longer than a typical covalent Sn-O bond, reflecting the dative nature of the intermolecular coordination.
Table 3: Hypothetical Crystallographic Data for 2-Butanol, 4-(trimethylstannyl)-
| Parameter | Hypothesized Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Coordination Geometry at Sn | Distorted Trigonal Bipyramidal |
| Coordination Number at Sn | 5 |
| Sn-C (equatorial) Bond Length | ~2.15 Å |
| Sn-O (axial, intra) Bond Length | ~2.20 Å |
| Sn-O (axial, inter) Bond Length | ~2.35 Å |
| O-Sn-O Bond Angle | ~175° |
Data is hypothesized based on similar structures like trimethyltin carboxylates. researchgate.netresearchgate.net
Elucidation of Molecular Conformation and Stereochemistry
The molecular structure of 2-Butanol, 4-(trimethylstannyl)- possesses a chiral center at the second carbon atom, which bears the hydroxyl group. This gives rise to two possible stereoisomers: (R)-4-(trimethylstannyl)butan-2-ol and (S)-4-(trimethylstannyl)butan-2-ol. The flexible butane chain allows for various conformations, which can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
In principle, the conformation of the carbon chain and the relative orientation of the substituents can be determined through the analysis of coupling constants in ¹H NMR and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The free rotation around the C-C single bonds would likely result in a time-averaged spectrum at room temperature. However, low-temperature NMR studies could potentially "freeze out" specific conformers, allowing for their individual characterization.
The stereochemistry at C-2 influences the local electronic environment, which can be probed by various spectroscopic methods. For instance, the diastereotopic protons of the CH₂ group adjacent to the chiral center would be expected to show distinct chemical shifts in the ¹H NMR spectrum.
Analysis of Coordination Geometry around the Tin Center
The tin atom in 2-Butanol, 4-(trimethylstannyl)- is bonded to three methyl groups and one butyl chain, suggesting a tetrahedral geometry as the default coordination state. However, the presence of the hydroxyl group within the same molecule introduces the possibility of intramolecular coordination. The oxygen atom of the hydroxyl group can act as a Lewis base and coordinate to the tin atom, which is a Lewis acid. This would lead to an expanded coordination sphere around the tin center, resulting in a five-coordinate geometry, likely a trigonal bipyramidal structure.
Evidence for such intramolecular coordination can be sought from various spectroscopic techniques:
¹¹⁹Sn NMR Spectroscopy: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number of the tin atom. A significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn NMR spectrum compared to simple tetraalkyltin compounds would be a strong indicator of an increase in the coordination number from four to five.
Infrared (IR) Spectroscopy: Intramolecular coordination of the hydroxyl group to the tin atom would result in a shift of the O-H stretching frequency to a lower wavenumber compared to a free hydroxyl group. This is due to the weakening of the O-H bond upon coordination.
X-ray Crystallography: The most definitive method to determine the coordination geometry around the tin atom would be single-crystal X-ray diffraction. This technique would provide precise bond lengths and angles, unequivocally establishing whether an intramolecular Sn-O bond exists and defining the resulting geometry (e.g., trigonal bipyramidal or square pyramidal). In analogous compounds, such as 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one, X-ray diffraction has revealed a pentacoordinated tin atom with a trigonal bipyramidal geometry in the solid state, forming a coordination polymer. ethz.chresearchgate.net This suggests that the tin atom in 2-Butanol, 4-(trimethylstannyl)- could readily expand its coordination sphere.
The table below summarizes the expected spectroscopic data that would be used to elucidate the structure of 2-Butanol, 4-(trimethylstannyl)-.
| Spectroscopic Technique | Parameter | Expected Information |
| ¹H NMR | Chemical Shifts, Coupling Constants, NOE | Conformation of the butyl chain, stereochemistry at C-2, and spatial relationships between protons. |
| ¹³C NMR | Chemical Shifts | Number of unique carbon environments, information on the electronic environment of each carbon. |
| ¹¹⁹Sn NMR | Chemical Shift | Coordination number of the tin atom (tetrahedral vs. pentacoordinate). |
| IR Spectroscopy | O-H Stretching Frequency | Presence and nature of intramolecular coordination of the hydroxyl group to the tin atom. |
| Mass Spectrometry | Molecular Ion Peak, Fragmentation Pattern | Confirmation of molecular weight and structural fragments. |
| X-ray Crystallography | Bond Lengths, Bond Angles, Torsion Angles | Definitive determination of molecular conformation, stereochemistry, and coordination geometry in the solid state. |
Computational Chemistry and Theoretical Studies of Organotin Systems
Quantum Chemical Methods for Heavy Element Systems
The presence of tin (Sn), a heavy element from the fifth period of the periodic table, necessitates specialized quantum chemical methods. Standard approaches used for lighter elements are often insufficient due to the significant influence of relativistic effects and the large number of core electrons. uni-muenchen.deq-chem.com
For heavy atoms like tin, electrons in the inner shells move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that alter orbital energies and sizes. core.ac.uk Explicitly including all electrons in calculations for systems containing tin is computationally very expensive. uni-muenchen.de To address this, Effective Core Potentials (ECPs), also known as pseudopotentials, are widely used. uni-muenchen.degithub.io
An ECP replaces the chemically inert core electrons with a potential energy function, meaning only the valence electrons are treated explicitly in the quantum mechanical calculation. uni-muenchen.deacs.org This approach offers two major advantages: a substantial reduction in computational cost and an efficient way to incorporate relativistic effects. uni-muenchen.degithub.io These effects are largely confined to the core, and quasi-relativistic ECPs are developed based on all-electron relativistic calculations, capturing their influence on the valence electrons without the high computational overhead. q-chem.comacs.org ECPs are categorized as "small-core," which leave more electrons to be treated explicitly for higher accuracy, or "large-core," which replace more core electrons for greater computational efficiency. q-chem.com
In computational chemistry, a basis set is a collection of mathematical functions used to construct the molecular orbitals. numberanalytics.comwikipedia.org The choice of basis set is critical, creating a trade-off between the accuracy of the calculation and its computational cost. mit.edulibretexts.org For organotin compounds, the basis set must be able to accurately describe the complex electronic environment around the tin atom and the surrounding organic ligands.
A common strategy involves using a mixed-basis set approach, where ECPs and their associated basis sets are used for the heavy tin atom, while standard all-electron basis sets are used for lighter atoms like carbon, oxygen, and hydrogen. acs.org Popular choices for the lighter atoms include Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) developed by Dunning and coworkers. wikipedia.org The latter are designed to systematically approach the complete basis set (CBS) limit, allowing for the extrapolation of results to achieve higher accuracy. wikipedia.orgumich.edu The selection of a basis set is often hierarchical; preliminary geometry optimizations may be performed with a smaller, less computationally demanding basis set, followed by refinement of the energetics with a larger, more accurate basis set. mit.edu
Table 1: Common Basis Set Types and Their Characteristics
| Basis Set Type | Description | Typical Use Case |
|---|---|---|
| Minimal Basis Sets (e.g., STO-3G) | Uses one basis function per atomic orbital. numberanalytics.com | Low-cost, preliminary calculations; often insufficient for accurate results. |
| Split-Valence Basis Sets (e.g., 6-31G, 6-311G) | Uses multiple basis functions for each valence atomic orbital, providing more flexibility. | Routine geometry optimizations and frequency calculations. numberanalytics.com |
| Polarized Basis Sets (e.g., 6-31G(d,p) or 6-31G*) | Adds polarization functions (functions with higher angular momentum) to allow for non-spherical electron distribution in molecules. | Essential for accurate geometries and energies, especially for polar bonds. numberanalytics.com |
| Diffuse Function Basis Sets (e.g., 6-31+G(d)) | Adds diffuse functions, which are large, spread-out functions that are important for describing anions, lone pairs, and weak interactions. | Calculations involving anions, excited states, or systems with significant non-covalent interactions. |
| Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ) | Systematically designed to recover electron correlation energy. wikipedia.org The "aug" prefix indicates the addition of diffuse functions. | High-accuracy calculations where electron correlation is critical; allows for extrapolation to the CBS limit. umich.edu |
| Effective Core Potentials (ECPs) (e.g., LANL2DZ) | Replaces core electrons with a potential, treating only valence electrons explicitly. Used for heavy elements. uni-muenchen.de | Standard for calculations involving elements from the third row and below, such as tin. |
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to a minimum on the potential energy surface. wayne.edu For a flexible molecule like 2-Butanol (B46777), 4-(trimethylstannyl)-, which has several rotatable bonds, this process is used to perform a conformational analysis to identify the most stable spatial arrangements of the atoms. bohrium.com
Computational studies on analogous organotin compounds, such as 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one, have shown that the trimethylstannyl group significantly influences the molecule's preferred conformation. ethz.ch In solution, NMR studies combined with theoretical calculations can determine the relative populations of different conformers. ethz.ch In the solid state, X-ray diffraction provides precise data on bond lengths and angles. ethz.ch For the aforementioned pyranone derivative, the trimethylstannyl group was found to favor an s-cis arrangement relative to the double bond, and the tin atom showed pentacoordination through interactions with oxygen atoms of neighboring molecules in the crystal lattice. ethz.ch This ability of tin to expand its coordination number beyond four is a well-known feature of organotin chemistry, stemming from the availability of low-lying 5d orbitals. gelest.comlupinepublishers.com
Table 2: Representative Optimized Geometrical Parameters for a Trimethylstannyl Compound Note: Data is based on the analogous compound 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-one as a proxy due to the lack of specific published data for 2-Butanol, 4-(trimethylstannyl)-. Parameters are illustrative of typical values in such systems. ethz.ch
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths | ||
| C(4)-O(4) | 1.287 Å | |
| C(2)-C(3) | 1.388 Å | |
| C(2)=O(2) | 1.226 Å | |
| C(2)-O(1) | 1.378 Å | |
| Coordination | ||
| Tin (Sn) | Pentacoordinated in solid state | |
| Dihedral Angle | ||
| C(3)-C(4)-O(4)-Sn | ~0° (Coplanar) |
Reaction Pathway Analysis and Transition State Elucidation
Computational chemistry is an invaluable tool for mapping the mechanisms of chemical reactions. nih.gov It allows for the identification of reaction pathways, intermediates, and transition states—the high-energy structures that connect reactants, intermediates, and products. youtube.comresearchgate.net
By calculating the energy of a system as the geometry changes from reactants to products, an energetic profile, or reaction coordinate diagram, can be constructed. youtube.com The peaks on this profile correspond to transition states, and the energy difference between the reactants and the transition state is the activation energy. This value is crucial for determining the rate of a reaction.
For organotin-mediated reactions, such as those involving the addition of an organostannane to an unsaturated bond, computational methods can be used to compare different possible pathways. For instance, in the carbosilylation of 1,3-dienes, mechanistic studies show that the choice of ligand on the metal catalyst is crucial for directing the reaction pathway. researchgate.net Similarly, studies on the synthesis of bis(trimethylstannyl)aryl compounds have indicated that the reactions proceed via a radical (S1) mechanism involving specific intermediates. acs.org Theoretical calculations help to rationalize these experimental observations by providing the relative energies of all species along the proposed reaction pathways.
Table 3: Illustrative Energetic Profile Components for a Hypothetical Reaction
| Component | Description | Significance |
|---|---|---|
| Reactants | The starting materials of the reaction. | The reference point for energy changes (ΔE). |
| Intermediate | A metastable species formed during a multi-step reaction; corresponds to a local energy minimum on the reaction profile. | Can sometimes be isolated or detected experimentally; its stability influences the overall reaction pathway. |
| Transition State (TS) | The highest energy point along the reaction coordinate between two minima (reactants, intermediates, or products). It is not a stable molecule. youtube.com | The structure at the "point of no return." The energy required to reach it (activation energy) determines the reaction rate. |
| Products | The final materials formed in the reaction. | The overall energy difference between reactants and products (ΔErxn) determines if the reaction is exothermic or endothermic. |
| Activation Energy (Ea) | The energy difference between the reactants and the highest-energy transition state. | A higher activation energy corresponds to a slower reaction rate. |
The reactivity of organotin compounds is heavily influenced by the nature of the organic groups (ligands) attached to the tin atom and the ability of the tin center to act as a Lewis acid. gelest.comlupinepublishers.com The tin atom in organotin compounds can often expand its coordination number from four to five, six, or even seven by forming complexes with electron donors. gelest.comnih.gov This coordination plays a critical role in many organotin-mediated reactions.
For example, in catalysis, an organotin compound might act as a Lewis acid to activate a substrate. lupinepublishers.com The strength of this interaction depends on the electronegativity of the groups attached to the tin. gelest.com More electronegative groups increase the Lewis acidity of the tin center, making it a better acceptor for electron-donating substrates. nih.gov Computational studies can model these interactions, elucidating how different ligands affect the geometry and electronic structure of the tin center. This, in turn, influences the stability of intermediates and transition states, ultimately controlling the reaction's outcome and selectivity. researchgate.netnih.gov
Electronic Structure Analysis
Bonding Characteristics and Hyperconjugation in Organotin Compounds
A key feature in the electronic structure of organotin compounds is the phenomenon of hyperconjugation, which involves the delocalization of electrons from a filled sigma (σ) orbital to an adjacent empty or partially filled p or anti-bonding sigma star (σ*) orbital. youtube.comyoutube.comlibretexts.org In the context of "2-Butanol, 4-(trimethylstannyl)-", several types of hyperconjugative interactions can be envisaged.
One significant interaction is the σ(C-Sn) → σ(C-C) or σ(C-O) interaction. This involves the donation of electron density from the C-Sn bond to the antibonding orbitals of adjacent carbon-carbon or carbon-oxygen bonds in the butyl chain. This delocalization of electrons can lead to a stabilization of the molecule and may influence bond lengths and angles. ethz.ch For instance, studies on γ-trimethylsilyl and γ-trimethylstannyl substituted cyclohexyl esters have shown a slight lengthening of the C-O bond when the C-M (M=Si, Sn), C-O, and intervening C-C bonds are in a 'W' or anti-periplanar arrangement. acs.org This observation is consistent with a "percaudal" interaction, a through-bond interaction between the back lobe of the C-M σ orbital and the C-O σ* orbital. acs.org A similar interaction could be present in specific conformations of "2-Butanol, 4-(trimethylstannyl)-".
Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the tin atom or the methyl groups attached to it, which could be explored through computational modeling. Such an interaction would influence the conformational preferences and the electronic distribution within the molecule.
Influence of Electronic Properties on Reactivity (e.g., Nucleophilicity, Lewis Acidity)
The electronic properties of "2-Butanol, 4-(trimethylstannyl)-" are expected to significantly impact its reactivity. The tin atom in tetraorganostannanes like this one is generally considered to have low Lewis acidity. However, the presence of electronegative atoms, such as the oxygen of the hydroxyl group in the butyl chain, can influence the Lewis acidic character of the tin center. gelest.comrsc.org
Computational studies on organotin compounds have demonstrated that the Lewis acidity of the tin atom can be enhanced by the presence of electron-withdrawing groups. acs.org While an alkyl group is electron-donating, the hydroxyl group's inductive effect could slightly increase the partial positive charge on the tin atom, thereby modulating its Lewis acidity. The tin atom in organotin compounds can expand its coordination number beyond four, forming hypercoordinate species, especially in the presence of Lewis bases. wikipedia.org The hydroxyl group in "2-Butanol, 4-(trimethylstannyl)-" could potentially act as an intramolecular Lewis base, leading to a weak interaction with the tin center in certain conformations.
The nucleophilicity of the hydroxyl oxygen is also a key aspect of the reactivity of "2-Butanol, 4-(trimethylstannyl)-". The electron density on the oxygen atom, which can be calculated using computational methods, will determine its ability to participate in nucleophilic attacks. The trimethylstannyl group, being relatively electropositive, may have a modest electronic influence on the distant hydroxyl group, which would primarily exhibit the typical reactivity of a secondary alcohol.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can then be correlated with experimental data to confirm the structure and understand the electronic environment of the molecule. nih.govreddit.com
For "2-Butanol, 4-(trimethylstannyl)-", the prediction of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra would be of particular interest.
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the butyl chain can be predicted using Density Functional Theory (DFT) calculations. The protons on the carbon bearing the hydroxyl group (C2) would be expected to have a chemical shift in the range of 3.4-4.5 ppm due to the deshielding effect of the oxygen atom. libretexts.orgpressbooks.pub The chemical shift of the hydroxyl proton itself can be variable and is often observed as a broad singlet. libretexts.orgpressbooks.pub The carbons attached to the tin and oxygen atoms would also exhibit characteristic downfield shifts in the ¹³C NMR spectrum. azom.com
¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment around the tin atom. Computational studies have shown a good correlation between calculated and experimental ¹¹⁹Sn NMR chemical shifts in organotin compounds. researchgate.net The predicted ¹¹⁹Sn chemical shift for "2-Butanol, 4-(trimethylstannyl)-" would provide insight into the electron density at the tin nucleus and could be used to gauge the extent of any intramolecular interactions. Studies have shown that increased Lewis acidity of the tin center correlates with a downfield shift in the ¹¹⁹Sn NMR spectrum. chemrxiv.orgresearchgate.net
The table below presents hypothetical, yet plausible, ¹³C and ¹¹⁹Sn NMR chemical shifts for "2-Butanol, 4-(trimethylstannyl)-" based on general trends observed for similar organotin compounds and alcohols. These values would require experimental verification and further computational refinement.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C (C1 - CH₃) | ~10-15 |
| ¹³C (C2 - CHOH) | ~65-75 |
| ¹³C (C3 - CH₂) | ~30-40 |
| ¹³C (C4 - CH₂Sn) | ~15-25 |
| ¹³C (Sn(CH₃)₃) | ~-10 to 0 |
| ¹¹⁹Sn | ~0-20 |
Table 1: Predicted NMR Chemical Shifts for 2-Butanol, 4-(trimethylstannyl)-
The correlation of such predicted spectroscopic data with experimentally obtained spectra is a powerful approach for the structural elucidation and electronic characterization of novel compounds like "2-Butanol, 4-(trimethylstannyl)-".
Synthetic Utility and Functional Applications of Organotin Reagents
Organotin Compounds as Intermediates in Complex Molecule Synthesis
Organotin compounds are crucial intermediates in the synthesis of complex organic molecules, including natural products and compounds for drug discovery. sigmaaldrich.comopenochem.org The carbon-tin bond, while stable enough to persist through various reaction conditions, can be selectively cleaved, allowing for the introduction of the organic group into a target molecule. gelest.com The presence of additional functional groups on the organotin reagent, such as the hydroxyl group in 2-Butanol (B46777), 4-(trimethylstannyl)-, provides a handle for subsequent chemical transformations.
The trimethylstannyl group can act as a protecting group for a hydroxyl moiety, as seen in related compounds like 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-ones. researchgate.net In this capacity, the tin center can also function as a Lewis acid, influencing the reactivity of nearby functional groups. researchgate.net This dual role highlights the sophisticated utility of functionalized stannanes. They serve not just as a source of a carbanion equivalent for coupling reactions but also as a tool to modulate the reactivity and conformation of the molecule. researchgate.net The ability to use organotin compounds to build complex molecular architectures, such as multi-aromatic systems and druglike molecules, underscores their importance as advanced synthetic intermediates. nih.govnih.gov
Enabling Carbon-Carbon Bond Formation in Organic Synthesis
One of the most powerful applications of organotin reagents is in the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Stille cross-coupling reaction. sigmaaldrich.comopenochem.orgwikipedia.org This reaction has become a cornerstone of organic synthesis since its discovery, enabling the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate. sigmaaldrich.comnih.gov
The general mechanism of the Stille reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic electrophile (R¹-X) to form a palladium(II) intermediate. openochem.orglibretexts.org
Transmetalation: The organic group (R²) is transferred from the organotin reagent (R²-SnR₃) to the palladium center, displacing the halide and forming a new palladium-carbon bond. wikipedia.orglibretexts.org
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. openochem.orglibretexts.org
A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. libretexts.orgyoutube.com Compounds like 2-Butanol, 4-(trimethylstannyl)- carry an sp³-hybridized carbon attached to the tin, along with a hydroxyl group. While the Stille reaction traditionally favors sp²-hybridized groups (like vinyl and aryl), couplings with sp³-hybridized carbons are also possible. wikipedia.org The hydroxyl group in such a reagent could either be tolerated depending on the reaction conditions or may require protection prior to the coupling reaction to prevent unwanted side reactions. The versatility of the Stille reaction allows for the coupling of a wide array of partners, including aryl halides, vinyl halides, acyl chlorides, and heterocycles, making it an indispensable tool for constructing complex molecular frameworks. wikipedia.orglibretexts.org
Table 1: Overview of the Stille Coupling Reaction
| Feature | Description | Relevant Compounds/Groups |
| Organometallic Reagent | Organotin compound (Stannane) | 2-Butanol, 4-(trimethylstannyl)-, Arylstannanes, Vinylstannanes |
| Electrophile Partner | Organic halide or pseudohalide | Aryl iodides, Aryl bromides, Vinyl triflates, Acyl chlorides |
| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd(dba)₂ |
| Key Mechanistic Steps | Oxidative Addition, Transmetalation, Reductive Elimination | - |
| Bond Formed | Carbon-Carbon (C-C) | Aryl-Aryl, Aryl-Vinyl, Alkyl-Aryl, etc. |
Catalytic Roles of Organotin Compounds
Beyond their use as stoichiometric reagents in coupling reactions, organotin compounds are widely employed as catalysts in various industrial and laboratory-scale chemical transformations. lupinepublishers.comrewe-group.comtaylorandfrancis.com Their catalytic activity often stems from the Lewis acidic nature of the tin atom, which can coordinate to substrates and facilitate reactions. gelest.comrsc.org
Organotin compounds are effective catalysts for esterification and transesterification reactions. gelest.comgoogle.com Catalysts such as monobutyltin (B1198712) and dibutyltin (B87310) derivatives are particularly effective for direct esterification, often requiring high temperatures (above 180°C). gelest.com A significant advantage of organotin catalysts over strong acids is their reduced tendency to promote side reactions like dehydration, leading to higher product purity. gelest.com
In transesterification reactions, diorganotins like dibutyltin oxide are commonly used. gelest.com The catalytic mechanism is believed to involve the coordination of the carbonyl group of the ester or carboxylic acid to the Lewis acidic tin center, activating it for nucleophilic attack by an alcohol. rsc.orgnih.gov This process is crucial in the synthesis of polyesters and other commercially important esters. google.com
The production of polymers is a major area where organotin catalysts are indispensable. lupinepublishers.combnt-chemicals.com
Polyurethanes: Diorganotin carboxylates, with dibutyltin dilaurate being a prime example, are highly effective catalysts for the formation of polyurethanes from the reaction of isocyanates and polyols. wikipedia.orglupinepublishers.com The tin catalyst is thought to activate the isocyanate group, facilitating its reaction with the alcohol. gelest.comrsc.org
Silicones: Organotin catalysts, including stannous octoate and dibutyltin dilaurate, are used in the curing of room-temperature vulcanized (RTV) silicones. gelest.comlupinepublishers.com These catalysts promote the condensation reaction between hydroxy-terminated silicone polymers and crosslinking agents, leading to the formation of a stable silicone elastomer network. gelest.com
Table 2: Common Organotin Catalysts and Their Applications
| Catalyst | Application(s) |
| Dibutyltin dilaurate | Polyurethane formation, Silicone curing wikipedia.orglupinepublishers.com |
| Dibutyltin oxide | Transesterification, Polyester synthesis gelest.comgoogle.com |
| Monobutyltin oxide | Direct esterification gelest.comgoogle.com |
| Stannous octoate | Silicone curing gelest.com |
| Monobutyltin trichloride | Depolymerization of poly(L-lactic acid) nih.gov |
Derivatization in Analytical Chemistry and Chemical Transformations
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical method or subsequent reaction. numberanalytics.com Organostannanes can be involved in derivatization in two main ways: either by being derivatized themselves for analysis or by acting as a derivatizing/protecting agent.
The trimethylstannyl group in a molecule like 2-Butanol, 4-(trimethylstannyl)- can be considered a derivative of 2-butanol, installed to enable specific reactions like Stille coupling. The tin moiety itself can also be transformed. For instance, the carbon-tin bond can be cleaved by various agents, including halogens and mineral acids, to generate other derivatives. gelest.com
For analytical purposes, particularly gas chromatography (GC) and mass spectrometry (MS), compounds with polar functional groups containing active hydrogens (such as the hydroxyl group in 2-Butanol, 4-(trimethylstannyl)-) often require derivatization. wordpress.comnih.govresearchgate.net This is because polar compounds tend to be non-volatile and may interact unfavorably with the GC column, leading to poor peak shape and inaccurate results.
Trimethylsilylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte. wordpress.comresearchgate.net To analyze 2-Butanol, 4-(trimethylstannyl)- by GC-MS, its hydroxyl group would be converted to a trimethylsilyl ether using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wordpress.com The resulting derivative, 4-(trimethylstannyl)-2-(trimethylsilyloxy)butane, would be significantly more volatile and stable, allowing for robust and reproducible analysis. nih.govnih.gov This derivatization is crucial for the accurate identification and quantification of such functionalized organometallic compounds in various matrices. nih.govlabrulez.com
Acylation Strategies for Alcohol Functionalization
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation for protecting hydroxyl groups or for synthesizing esters. Organotin reagents offer a powerful method for achieving regioselective acylation, particularly in molecules containing multiple hydroxyl groups (polyols). The predominant strategy involves the use of dialkyltin oxides, most commonly dibutyltin oxide (Bu₂SnO), or dialkyltin dichlorides like dibutyltin dichloride (Bu₂SnCl₂).
The general mechanism proceeds through the formation of a key intermediate: a dibutylstannylene acetal (B89532). This five-membered dioxastannolane ring forms upon reaction of the organotin reagent with a 1,2-diol. capes.gov.brrsc.orgchem-station.com The formation of this intermediate alters the nucleophilicity of the two involved oxygen atoms. One of the tin-oxygen bonds is typically more labile or the oxygen atom more nucleophilic, leading to preferential reaction at that site when an acylating agent, such as an acyl chloride or anhydride, is introduced. capes.gov.brrsc.org
The reaction of a stannylene derivative with an acyl chloride initially produces a stannylated diol monoester. A subsequent, slower intermolecular transesterification can occur, which would lead to the formation of a diester and regenerate the starting dioxastannolane. Therefore, the success of selective monoacylation often depends on carefully controlling the reaction time and quenching the reaction before significant diester formation occurs. rsc.org The dibutyltin dichloride formed as a byproduct can also catalyze the reaction, enhancing the reactivity of the dioxastannolane. rsc.org
While traditional methods often required stoichiometric amounts of the tin reagent, recent advancements have focused on developing catalytic versions of these reactions, which significantly improves the practicality and environmental profile of the method. researchgate.netresearchgate.net
Table 1: Comparison of Stoichiometric vs. Catalytic Organotin-Mediated Acylation
| Feature | Stoichiometric Method | Catalytic Method |
| Tin Reagent Loading | >1.0 equivalent | 0.1 - 0.2 equivalents |
| Mechanism | Formation of stable stannylene acetal intermediate. | In-situ formation and turnover of the stannylene acetal. |
| Efficiency | Often high yields but generates significant tin waste. | High yields with reduced waste and cost. |
| Key Reagents | Dibutyltin oxide | Dibutyltin dichloride, often with a co-catalyst like TBABr. researchgate.net |
Site-Selective Functionalization of Polyol Substrates
The challenge of selectively functionalizing one hydroxyl group among many is a central theme in the synthesis of complex molecules like carbohydrates. Organotin-mediated reactions have proven to be a cornerstone technology for addressing this challenge. The ability of dialkyltin compounds to form covalent intermediates with diols allows for the temporary differentiation of hydroxyl groups with very similar intrinsic reactivities. chem-station.comnih.gov
The most widely exploited method for the site-selective functionalization of polyols, such as sugars, is the dibutylstannylene acetal procedure. researchgate.net This method typically involves reacting the unprotected polyol with dibutyltin oxide in a solvent like methanol (B129727) or toluene (B28343) to form the stannylene acetal. This intermediate is then reacted in situ with an electrophile, such as a benzyl (B1604629) bromide, allyl bromide, or benzoyl chloride. nih.govacs.org
The regioselectivity of the reaction is governed by the structure of the stannylene acetal intermediate. In the case of 1,2-diols, the tin atom often forms a dimeric structure where each tin is pentacoordinate. In this arrangement, one oxygen atom occupies an apical position and the other an equatorial position. The apical position is less sterically hindered, leading to preferential reaction at this site. chem-station.com This principle allows for the selective functionalization of primary alcohols in the presence of secondary alcohols, or the selective reaction at the equatorial hydroxyl group of a cis-vicinal diol in a carbohydrate. scholaris.ca
Recent breakthroughs have established catalytic variants of these reactions, often performed under solvent-free conditions, which broadens their applicability and simplifies the experimental procedure. acs.org For instance, catalytic amounts of Bu₂SnO have been successfully used for the regioselective benzylation and allylation of various polyols, including reducing sugars, which were previously challenging substrates. acs.org This catalytic approach avoids the need for stoichiometric amounts of toxic tin reagents and complex multi-step protection-deprotection sequences. researchgate.net
Table 2: Examples of Organotin-Catalyzed Site-Selective Functionalization of Polyols
| Substrate Type | Tin Catalyst | Electrophile | Selectivity Outcome | Reference |
| Carbohydrate trans-diols | Bu₂SnCl₂ (cat.) / TBABr (cat.) | Benzyl chloride | Selective benzylation | researchgate.net |
| Unprotected Carbohydrates | Dibutylstannylene acetal / TBABr | Tosyl chloride | Regioselective tosylation at a secondary OH | nih.gov |
| Various Polyols | Bu₂SnO (cat.) | Allyl bromide | Catalytic, solvent-free allylation | acs.org |
| 1,2-Diols | Me₂SnCl₂ (cat.) | N-Bromosuccinimide (oxidant) | Selective oxidation of one hydroxyl group | nih.gov |
Development of Novel Reagents and Catalysts
Research in organotin chemistry remains active, with a continuous drive to develop novel reagents and catalysts with improved efficiency, selectivity, and broader applications. nih.gov A significant trend is the move away from stoichiometric reagents towards highly efficient catalytic systems to minimize tin residues in the final products. researchgate.netacs.org
One area of development is the synthesis of organotin compounds with tailored functionalities. For example, organotin(IV) compounds bearing a non-coordinated hydroxymethyl group have been synthesized and studied for their catalytic efficacy. In these systems, both the Lewis acidic tin center and the appended hydroxyl group can participate in catalysis, for instance, in the synthesis of benzimidazoles. researchgate.net This demonstrates the potential of creating multifunctional catalysts where the organotin moiety and other functional groups act in concert.
Another innovative approach involves the synthesis of complex stannyl-alcohols as building blocks for further transformations. The highly enantioselective synthesis of (E)-δ-stannyl-homoallylic alcohols has been reported, providing access to valuable synthetic intermediates where a hydroxyl group and a stannyl (B1234572) group are precisely positioned. acs.org
Furthermore, the Lewis acidic character of organotin compounds is being exploited in the design of new catalysts. The tin center in some organotin derivatives can act as both a protecting group for a hydroxyl moiety and as a Lewis acid to activate other functional groups within the same or another molecule. This dual role is exemplified in studies of 4-(trimethylstannyl)oxy-6-methyl-2H-pyran-2-ones. chem-station.com
The development of multifunctional catalysts for major industrial challenges, such as the hydrogenation of CO₂ to higher alcohols, also sees contributions from organometallic chemistry, highlighting the broad search for new catalytic systems. researchgate.net While not exclusively focused on tin, this field showcases the importance of designing catalysts that can control complex reaction networks involving alcohol formation.
Challenges and Future Research Directions
Development of More Efficient and Selective Synthetic Routes
Key areas of investigation include:
Catalytic Routes: Exploring novel catalytic systems that can facilitate the direct and selective stannylation of functionalized butanol precursors. This includes the development of catalysts that are tolerant of hydroxyl groups, thus avoiding the need for protection-deprotection steps which add to the complexity and cost of the synthesis. nih.gov
One-Pot Syntheses: Designing one-pot or tandem reactions where multiple transformations occur in a single reaction vessel. For instance, a process that combines the formation of the carbon-tin bond and the creation of the alcohol functionality in a single, highly controlled step would represent a significant advancement. nih.gov
Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved selectivity, and safer handling of reactive organotin intermediates.
The goal is to create synthetic methods that are not only higher yielding but also more environmentally benign, reducing solvent waste and energy consumption.
Strategies for Residual Tin Impurity Removal in Synthetic Products
A major impediment to the widespread use of organotin reagents, including 2-Butanol (B46777), 4-(trimethylstannyl)-, in applications such as pharmaceutical synthesis is the difficulty in removing toxic tin-containing byproducts and residual reagents from the final product. sdlookchem.com Achieving purification to the parts-per-million (ppm) level is often necessary for biological screening and market applications. sdlookchem.com
Current and developing strategies for tin removal are a major research focus. While traditional methods like chromatography, distillation, and recrystallization have been used, they often suffer from inefficiency or are not scalable. google.com More advanced and effective techniques are being actively explored.
| Method | Description | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Solid-Phase Adsorption | Passing the product mixture through a column containing a solid adsorbent like silica (B1680970) gel mixed with potassium carbonate or potassium fluoride (B91410). The polar organotin impurities are retained on the column. | Simple, effective at reducing tin levels to ~15-30 ppm, can be stored for months. | Requires an additional chromatography step; moisture sensitivity of some adsorbents. | sdlookchem.com |
| Chemical Treatment/Precipitation | Treating the reaction mixture with reagents like a saturated aqueous solution of potassium fluoride (KF) or DBU/iodine to precipitate the tin species as insoluble salts (e.g., R3SnF), which can then be filtered off. | Does not always require chromatography; can be performed in the reaction work-up. | The precipitate can sometimes be difficult to filter; may require specific quenching conditions. | sdlookchem.comreddit.com |
| Liquid-Liquid Extraction | Using an acidic aqueous solution to form water-soluble tin salts that can be selectively extracted from the organic product phase. Mineral acids (HCl, H3PO4) or organic acids (oxalic, citric) can be used. | Can be a simple and efficient work-up procedure without the need for solid phases. | Effectiveness depends on the specific organotin compound and the stability of the desired product to acidic conditions. | google.com |
| Oxidative Degradation | Using oxidizing agents like bleach (sodium hypochlorite) or nitric acid to convert organotin compounds into less harmful and more easily removable tin oxides. This is primarily used for cleaning glassware. | Effective for decontamination of equipment. | Not suitable for purification of the desired organic product due to the harsh, non-selective conditions. | reddit.com |
| Advanced Methods | Techniques such as using Fenton's reagent or electrochemical treatments are being explored for the remediation of tin-contaminated materials, such as sediments. | Can degrade TBT effectively. | Currently applied to environmental remediation rather than product purification; may involve hazardous reagents. | researchgate.net |
Future research will likely focus on developing recyclable or catalytic scavenging agents and designing organotin reagents that are inherently easier to remove after the reaction.
Advancements in Asymmetric Catalysis with Organotin Species
Asymmetric catalysis is a powerful tool for creating chiral molecules with a specific three-dimensional arrangement, which is crucial in fields like pharmaceuticals where different enantiomers of a drug can have vastly different biological effects. youtube.com The development of asymmetric reactions involving organotin compounds is an area of growing interest.
For a molecule like 2-Butanol, 4-(trimethylstannyl)-, which possesses a chiral center at the carbon bearing the hydroxyl group, asymmetric synthesis is highly relevant. Future research directions include:
Chiral Catalysts for Synthesis: Developing chiral catalysts, such as metal complexes or small organic molecules (organocatalysts), that can direct the stereoselective synthesis of one specific enantiomer of 2-Butanol, 4-(trimethylstannyl)-. youtube.comnih.gov This could involve, for example, the asymmetric reduction of a precursor ketone, 4-(trimethylstannyl)butan-2-one.
Chiral Organotin Reagents: Synthesizing enantiomerically pure 2-Butanol, 4-(trimethylstannyl)- and using it as a chiral building block in subsequent reactions. The stereocenter within the molecule could influence the stereochemical outcome of reactions at other sites.
Dual Catalysis: Exploring innovative strategies like dual catalysis, where two different catalytic cycles work in concert to achieve a transformation that is not possible with either catalyst alone. youtube.com This could be applied to complex reactions involving organotin reagents to achieve high levels of stereocontrol.
The integration of organotin chemistry with the principles of asymmetric catalysis holds the potential to unlock new synthetic pathways to complex, enantiomerically pure molecules. frontiersin.org
Exploration of New Mechanistic Pathways in Organotin Chemistry
A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Organotin chemistry involves a variety of mechanistic pathways, including free-radical processes and reactions involving highly reactive organostannylanions. acs.org However, the precise mechanisms for many transformations are still not fully understood.
Future research will focus on elucidating the detailed mechanistic steps of reactions involving functionalized organostannanes like 2-Butanol, 4-(trimethylstannyl)-. Key questions to be addressed include:
Role of Coordination: Investigating how the hydroxyl group in 2-Butanol, 4-(trimethylstannyl)- might coordinate to the tin center or other metals in a catalytic cycle, potentially influencing the reactivity and selectivity of the molecule.
Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to detect and characterize transient intermediates in organotin reactions. rsc.org
Influence of Substituents: Systematically studying how the nature of the organic groups attached to the tin atom influences the reaction pathway and biological activity. researchgate.net
Uncovering new mechanistic insights will enable chemists to design more rational and predictable synthetic strategies, moving from empirical observation to mechanism-based design. researchgate.net
Integration of Computational and Experimental Methodologies for Predictive Design
The synergy between computational chemistry and experimental work is transforming chemical research. researchgate.net This integrated approach is particularly valuable in the complex field of organometallic chemistry. For organotin compounds, this collaboration offers a powerful paradigm for future discovery.
Predictive Modeling: Using computational tools like Density Functional Theory (DFT), researchers can model organotin molecules, predict their geometries and electronic properties, and simulate reaction pathways. nih.gov This can help in understanding the stability of intermediates and the energy barriers for different reaction channels, guiding experimental efforts toward the most promising routes.
Design of Experiments (DoE): Statistical methods like DoE can be used to systematically and efficiently optimize reaction conditions or analytical procedures, such as methods for detecting and quantifying organotin compounds. nih.gov This reduces the number of experiments needed and provides a more robust understanding of the factors influencing a particular outcome.
In Silico Screening: Computational models can be used to predict the properties of novel, yet-to-be-synthesized organotin reagents. mdpi.com This allows for the in silico design and screening of new compounds with desired reactivity or physical properties, prioritizing the most promising candidates for actual synthesis and testing.
By combining the predictive power of computational chemistry with targeted experimental validation, future research can accelerate the design of new organotin reagents and catalysts, like derivatives of 2-Butanol, 4-(trimethylstannyl)-, for specific synthetic applications. appleacademicpress.com
Q & A
Q. What are the synthetic routes for preparing 4-(trimethylstannyl)-2-butanol, and what parameters are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves organotin coupling reactions. For example, a halogenated 2-butanol derivative (e.g., 4-chloro-2-butanol, CAS 2203-34-1 ) can react with trimethylstannane via Stille coupling. Key parameters include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling.
- Solvent choice : Polar aprotic solvents (e.g., THF) to stabilize intermediates.
- Purification : Column chromatography or distillation to isolate the product from tin-containing byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the trimethylstannyl group in 4-(trimethylstannyl)-2-butanol?
- Methodological Answer :
- ¹¹⁹Sn NMR : Directly probes the tin environment, with chemical shifts typically between -100 to +200 ppm for trimethylstannyl groups.
- FT-IR : Identifies Sn-C stretching vibrations (~500–600 cm⁻¹).
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to tin’s natural abundance .
Q. What safety protocols are essential when handling 4-(trimethylstannyl)-2-butanol?
- Methodological Answer :
- PPE : Gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
- Storage : Inert atmosphere (N₂/Ar) to avoid oxidation; refrigerated for long-term stability.
- Waste disposal : Separate collection for organotin waste, following EPA guidelines for heavy metals .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations elucidate the aggregation behavior of 4-(trimethylstannyl)-2-butanol in solution?
- Methodological Answer : MD simulations (e.g., using GROMACS or AMBER) model interactions between the hydrophobic trimethylstannyl group and solvent. Key steps include:
- Force field validation : Compare simulated densities with experimental data (error <2% ).
- Radial distribution functions (RDFs) : Analyze clustering trends (e.g., Sn···O interactions) at varying concentrations.
- SWAXS validation : Match simulated structure factors with experimental scattering data to confirm micelle or aggregate formation .
Q. What are the decomposition pathways of 4-(trimethylstannyl)-2-butanol under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantifies mass loss at elevated temperatures, revealing Sn-O bond cleavage (~150–200°C).
- GC-MS : Identifies volatile degradation products (e.g., trimethyltin hydroxide).
- Accelerated stability studies : Expose samples to UV light (254 nm) and monitor via ¹H NMR for structural changes .
Q. How does the trimethylstannyl moiety alter the physicochemical properties of 2-butanol derivatives?
- Methodological Answer :
- Hydrophobicity : Compare logP values (experimental or computed) to non-stannyl analogs. The trimethylstannyl group increases lipophilicity, reducing aqueous solubility.
- Boiling Point : Elevated due to increased molecular weight and van der Waals interactions.
- Reactivity : Enhanced susceptibility to nucleophilic attack at the tin center, as shown in kinetic studies of analogous organotin compounds .
Tables for Key Data
| Property | 4-(Trimethylstannyl)-2-Butanol | 2-Butanol | Source |
|---|---|---|---|
| Molecular Weight (g/mol) | ~235.89 | 74.12 | |
| Density (g/cm³) | ~1.25 (predicted) | 0.808 (measured) | |
| LogP (Predicted) | 2.8–3.2 | 0.88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
